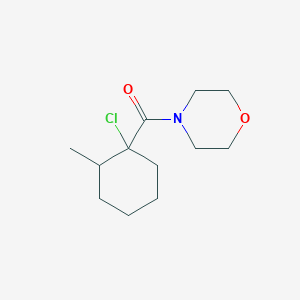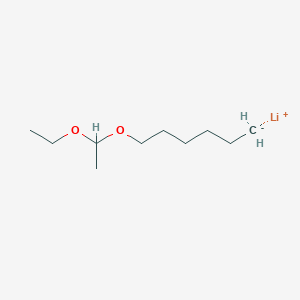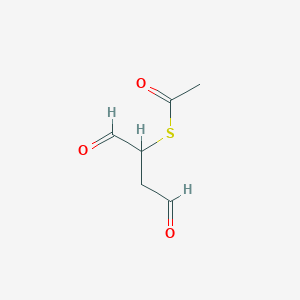
S-(1,4-Dioxobutan-2-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,4-Dioxobutan-2-yl) ethanethioate: is a chemical compound with the molecular formula C6H8O4S. It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxobutan-2-yl) ethanethioate typically involves the reaction of 1,4-dioxobutane-2-thiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. The reaction can be represented as follows:
1,4-Dioxobutane-2-thiol+Acetic Anhydride→S-(1,4-Dioxobutan-2-yl) ethanethioate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: S-(1,4-Dioxobutan-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(1,4-Dioxobutan-2-yl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-(1,4-Dioxobutan-2-yl) ethanethioate involves its interaction with specific molecular targets. The thioester group is reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of the target enzyme or protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- S-(1,4-Dimethoxy-1,4-dioxobutan-2-yl) ethanethioate
- S-(1,4-Diethoxy-1,4-dioxobutan-2-yl) ethanethioate
Comparison: S-(1,4-Dioxobutan-2-yl) ethanethioate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The presence of the dioxobutan-2-yl group imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53670-55-6 |
|---|---|
Molekularformel |
C6H8O3S |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
S-(1,4-dioxobutan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H8O3S/c1-5(9)10-6(4-8)2-3-7/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
JLGYECHCSFQVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(CC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)
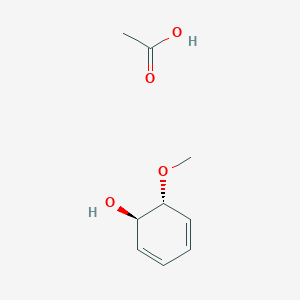
![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
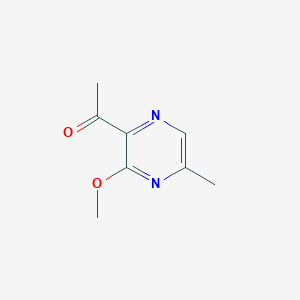
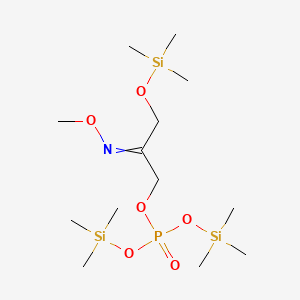
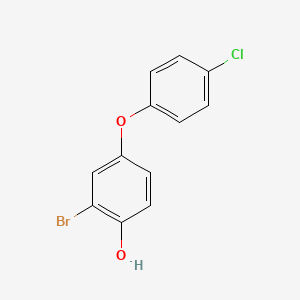
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
